molecular formula C16H17N3O4S B601403 Cephalexin CAS No. 34632-04-7

Cephalexin

Cat. No. B601403
CAS RN: 34632-04-7
M. Wt: 347.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Cephalexin is enzymatically synthesized from a nucleophile (7-aminodeacetoxycephalosporanic acid – 7-ADCA) and an acyl donor (phenylglycine methyl ester – PGME). The process is catalyzed by penicillin acylase . Three novel pharmaceutical salts of cephalexin with 2,6-dihydroxybenzoic acid (DHBA), 5-chlorosalicylic acid (CSA) and 5-sulfosalicylic acid (SSA) were found to be crystallized invariably in hydrated forms .


Molecular Structure Analysis

The molecular structure of Cephalexin is C16H17N3O4S . Crystal structure analyses reveal that the N–H⋯O and O–H⋯O hydrogen bonding interactions among the Cephalexin, acidic guest molecules, and water molecules play a crucial role in the packing motifs of crystal stabilization .


Chemical Reactions Analysis

Cephalexin degradation can be initiated by OH radicals. The reaction between OH and Cephalexin can lead to either an addition of a hydroxyl radical or an abstraction of a hydrogen .


Physical And Chemical Properties Analysis

The molecular formula of Cephalexin is C16H17N3O4S and the molar mass is 347.39 g·mol−1 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Pharmaceutical Effluent Treatment : Cephalexin is used in the treatment of bronchitis and other heart diseases. In the pharmaceutical industry, its effluent contributes to high chemical oxygen demand (COD) and other pollutants. Research has shown that bioaugmentation in an upflow anaerobic fluidized bed system can effectively treat cephalexin-containing effluent, enhancing biological treatment applications (Saravanane, Murthy, & Krishnaiah, 2001).

  • Antibacterial Activity : Cephalexin is well-known for its broad antibacterial activity, particularly against gram-positive cocci and various gram-negative organisms. It's effective in treating bacterial endocarditis and other infections (Bailey, Hadley, Walker, & James, 1970).

  • Treatment of Urinary Tract Infections (UTIs) : It is particularly effective in treating UTIs, as it is well-absorbed and achieves high urine concentrations, effectively combating the organisms responsible for these infections (Weinstein, 1983).

  • Environmental Impact and Degradation : Cephalexin's presence as a micropollutant in the environment poses risks. Studies on degradation methods like ultraviolet irradiation have been conducted to understand how to mitigate these impacts effectively (Cordeiro et al., 2021).

  • Role in Selecting Antibiotic Resistance : In veterinary medicine, particularly in dogs, cephalexin use has been linked to the selection of antibiotic-resistant Escherichia coli. This underlines the importance of understanding and mitigating antibiotic resistance in clinical treatments (Damborg et al., 2011).

  • Drug-Induced Toxic Reactions : There are instances of drug-induced toxic reactions, such as reversible toxic psychosis and acute generalized exanthematous pustulosis, associated with cephalexin, emphasizing the need for caution in its prescription and monitoring (Saker et al., 1973), (DaCunha, Moore, & Kaplan, 2018).

  • Detection and Analysis : Advanced techniques like electrochemical nano-imprinting have been developed for the ultrasensitive detection of cephalexin in pharmaceutical formulations, highlighting the importance of precise measurement and control in drug manufacturing and research (Kumari & Chandra, 2023).

Safety And Hazards

Cephalexin may cause diarrhea, dyspepsia, abdominal pain, and nausea. Seizures have been reported rarely. About 10% of people who are allergic to penicillin are also allergic to cephalosporins . It may cause serious eye irritation, allergy or asthma symptoms, or breathing difficulties if inhaled. It may cause an allergic skin reaction and may cause respiratory irritation .

Future Directions

Cephalexin should be taken only as directed by your doctor. Do not take more of it, do not take it more often, and do not take it for a longer time than your doctor ordered . The dosage of Cephalexin requires adjusting for people with moderate-to-severe kidney disease .

properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
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InChI

InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1
Source PubChem
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InChI Key

ZAIPMKNFIOOWCQ-UEKVPHQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O
Source PubChem
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Molecular Formula

C16H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

105879-42-3 (mono-hydrochloride, mono-hydrate), 105879-42-3 (mono-hydrochloride,mono-hydrate), 23325-78-2 (mono-hydrate), 38932-40-0 (mono-hydrochloride salt), 66905-57-5 (di-hydrate)
Record name Cephalexin [USAN:BAN]
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DSSTOX Substance ID

DTXSID9022780
Record name Cephalexin
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Molecular Weight

347.4 g/mol
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Physical Description

Solid
Record name Cephalexin
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Solubility

10mg/mL, SLIGHTLY SOL IN WATER; PRACTICALLY INSOL IN ALC, CHLOROFORM, ETHER, 2.97e-01 g/L
Record name Cephalexin
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Mechanism of Action

Cephalexin is a first generation cephalosporin antibiotic. Cephalosporins contain a beta lactam and dihydrothiazide. Unlike penicillins, cephalosprins are more resistant to the action of beta lactamase. Cephalexin inhibits bacterial cell wall synthesis, leading breakdown and eventualy cell death., CEPHALOTHIN & ITS CONGENERS INHIBIT BACTERIAL CELL-WALL SYNTHESIS IN MANNER SIMILAR TO THAT OF PENICILLIN. /CEPHALOSPORINS/, The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/, Bactericidal; action depends on ability to reach and bind penicillin-binding proteins located in bacterial cytoplasmic membranes; cephalosporins inhibit bacterial septum and cell wall synthesis, probably by acylation of membrane-bound transpeptidase enzymes. This prevents cross-linkage of peptidoglycan chains, which is necessary for bacterial cell wall strength and rigidity. Also, cell division and growth are inhibited, and lysis and elongation of susceptible bacteria frequently occur. Rapidly dividing bacteria are those most susceptible to the action of cephalosporins. /Cephalosporins/, CEPHALOSPORIN C IS VERY RESISTANT TO ACTION OF PENICILLINASE, FOR WHICH IT IS BOTH COMPETITIVE & NONCOMPETITIVE INHIBITOR, DEPENDING ON SUBSTRATE TESTED... /CEPHALOSPORINS/
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Product Name

Cephalexin

Color/Form

CRYSTALS, WHITE TO OFF-WHITE, CRYSTALLINE POWDER

CAS RN

15686-71-2
Record name Cephalexin
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Melting Point

326.8 °C
Record name Cephalexin
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Record name Cephalexin
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
77,300
Citations
RS Griffith - Postgraduate medical journal, 1983 - europepmc.org
… Cephalexin does not penetrate into the host tissue cells, which probably accounts for its low … or metabolism of cephalexin during its sojourn in the body fluids. Cephalexin is rapidly …
Number of citations: 41 europepmc.org
TM Speight, RN Brogden, GS Avery - Drugs, 1972 - Springer
… Synopsis: Cephalexin 2 is an orally active semisynthetic … of cephalexin are the same as the substituents on the penicillin nucleus (6-amino penicillanic acid) of ampicillin. Cephalexin is …
Number of citations: 58 link.springer.com
T Sakane, M Akizuki, M Yoshida… - Journal of pharmacy …, 1991 - academic.oup.com
The aim of the present study has been to confirm the existence of a transport pathway for a drug (cephalexin) to the cerebrospinal fluid (CSF) directly from the nasal cavity, by comparing …
Number of citations: 208 academic.oup.com
EA Noman, A Al-Gheethi, RMSR Mohamed… - Journal of Hazardous …, 2021 - Elsevier
In this article, the removal of cephalexin (CFX) antibiotic from non-clinical environment is reviewed. Adsorption and photocatalytic degradation techniques are widely used to remove …
Number of citations: 30 www.sciencedirect.com
JR Anacona, I Rodriguez - Journal of Coordination Chemistry, 2004 - Taylor & Francis
… The interactions of cephalexin (Hcepha) with transition and d 10 … spectra of the complexes suggest that cephalexin behaves as a … and characterization of metal complexes of cephalexin. …
Number of citations: 103 www.tandfonline.com
WE Wick - Applied Microbiology, 1967 - Am Soc Microbiol
… , has been assigned the generic name cephalexin, 7-(D-ca-… cephalexin does not equal that of cephaloglycin. However, excellent oral absorption and lack of serumbinding of cephalexin …
Number of citations: 148 journals.asm.org
GJ Moran, A Krishnadasan, WR Mower… - Jama, 2017 - jamanetwork.com
… , the use of cephalexin plus trimethoprim-sulfamethoxazole compared to cephalexin alone did … favoring cephalexin plus trimethoprim-sulfamethoxazole, further research may be needed. …
Number of citations: 91 jamanetwork.com
TF Herman, MF Hashmi - 2019 - europepmc.org
… Cephalexin is an antibiotic that is effective against most gram-positive cocci. Additionally, cephalexin is effective against gram-negative bacteria, particularly E. coli, Proteus mirabilis, …
Number of citations: 10 europepmc.org
DJ Pallin, WD Binder, MB Allen… - Clinical infectious …, 2013 - academic.oup.com
… We used higher, weight-based doses and matched cephalexin and study drug scheduling (… to cephalexin conferred no benefit relative to therapy with cephalexin alone in the outpatient …
Number of citations: 158 academic.oup.com
R Ghafelehbashi, I Akbarzadeh, MT Yaraki… - International journal of …, 2019 - Elsevier
… In this study, optimized cephalexin-loaded niosomal … The antibacterial properties of cephalexin-loaded niosome … cephalexin) to 4 µg/mL (cephalexin-loaded niosome) and from 4 …
Number of citations: 115 www.sciencedirect.com

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